molecular formula C13H14N2O3 B7628130 2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid

2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid

Cat. No.: B7628130
M. Wt: 246.26 g/mol
InChI Key: AURXWRIASSCIJP-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid, also known as MPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is structurally similar to other NSAIDs such as ibuprofen and aspirin. However, MPA has been found to have unique properties that make it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a critical role in the inflammatory response, and their inhibition by this compound is believed to be responsible for its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the inflammatory response. Additionally, this compound has been shown to inhibit platelet aggregation, which is important in preventing thrombotic events.

Advantages and Limitations for Lab Experiments

2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that can be easily synthesized in the laboratory. This compound is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, this compound has some limitations for use in laboratory experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. Additionally, this compound has been found to exhibit some cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.

Future Directions

There are several future directions for the investigation of 2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid. One potential area of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways. This compound has also been investigated for its potential use in cancer therapy, and further studies are needed to determine its efficacy in this area. Finally, the development of this compound derivatives with improved pharmacological properties is an area of ongoing research.
In conclusion, this compound is a promising compound for further investigation due to its potential therapeutic applications and unique properties. Further studies are needed to fully understand its mechanism of action and potential uses in various disease conditions.

Synthesis Methods

2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-methyl-4-methoxybenzaldehyde with hydrazine hydrate to yield 4-(4-methoxy-3-methylphenyl)hydrazine. This intermediate is then reacted with ethyl bromoacetate to produce 2-(4-(4-methoxy-3-methylphenyl)pyrazol-1-yl)acetic acid, which is then hydrolyzed to yield this compound.

Scientific Research Applications

2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory, analgesic, antipyretic, and antiplatelet effects. This compound has been investigated for its potential use in the treatment of various diseases such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease.

Properties

IUPAC Name

2-[4-(4-methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-9-5-10(3-4-12(9)18-2)11-6-14-15(7-11)8-13(16)17/h3-7H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURXWRIASSCIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CN(N=C2)CC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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